

SR1903: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR1903

Cat. No.: B1193614

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **SR1903** with other known inhibitors of its target pathways, supported by experimental data. **SR1903** is a dual-activity small molecule that functions as an inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor γ (ROR γ) and an agonist of the Liver X Receptor (LXR). This unique polypharmacology makes it a compelling candidate for various therapeutic areas, including autoimmune diseases and metabolic disorders.

Quantitative Data Comparison

The following tables summarize the in vitro potency of **SR1903** in comparison to other known modulators of ROR γ and LXR. The data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Comparison of **SR1903** with other ROR γ Inverse Agonists

Compound	Target	Assay Type	IC50 (nM)	Reference
SR1903	ROR γ	Cell-based Reporter Assay	~100	[1][2]
T0901317	ROR γ	Not Specified	Ki ~51	[1]
VTP-43742	ROR γ	Not Specified	Potent Inhibition	[3]
TAK828F	ROR γ	Not Specified	Potent Inhibition	[3]
GSK805	ROR γ	Not Specified	Potent Inhibition	[3]
SR2211	ROR γ	Not Specified	Potent Inhibition	[3]
XY018	ROR γ	Not Specified	Potent Inhibition	[3]

Table 2: Comparison of **SR1903** with other LXR Agonists

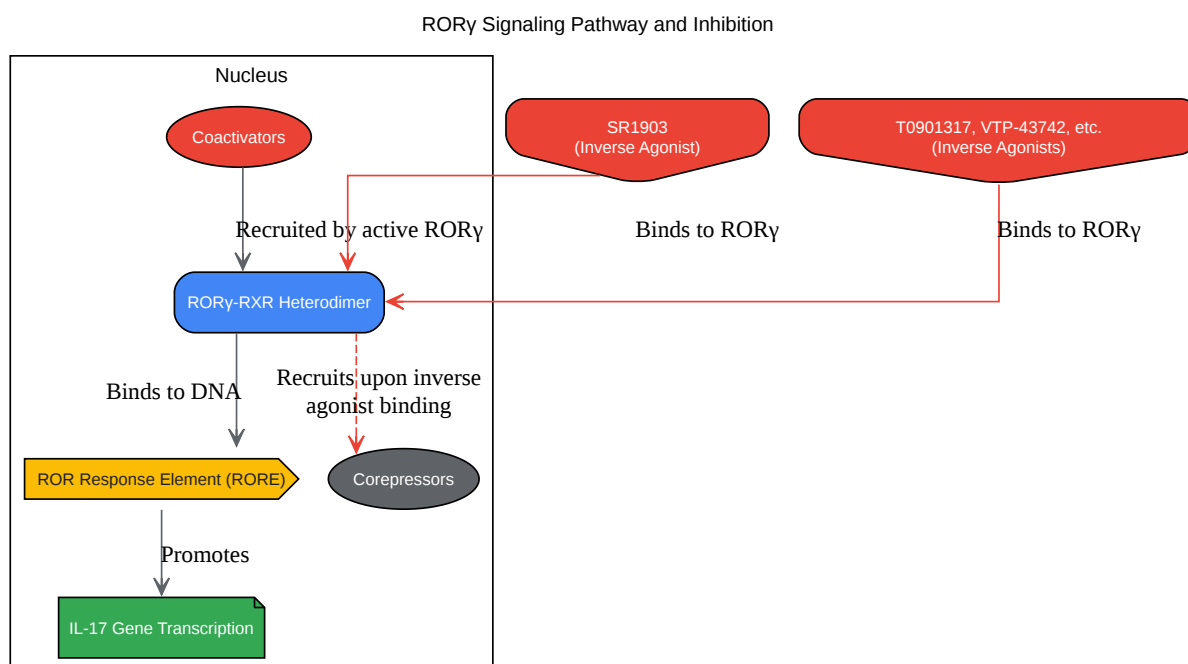
Compound	Target	Assay Type	EC50 (nM)	Reference
SR1903	LXR	-	Agonist activity confirmed	[1][2]
T0901317	LXR α / LXR β	Cell-based transactivation	~20-50	[1]
GW3965	LXR α / LXR β	Not Specified	-	[4][5][6]
GSK3987	LXR α / LXR β	Cell-based transactivation	~40-50	[1]
LXR-623	LXR α / LXR β	Cell-based transactivation	6660 (LXR α), 3670 (LXR β)	
AZ876	LXR α / LXR β	Not Specified	Partial Agonist	

Table 3: Activity of **SR1903** on PPAR γ

Compound	Target	Assay Type	IC50 (nM)	Note
SR1903	PPAR γ	-	Binds but does not activate	[1][2]

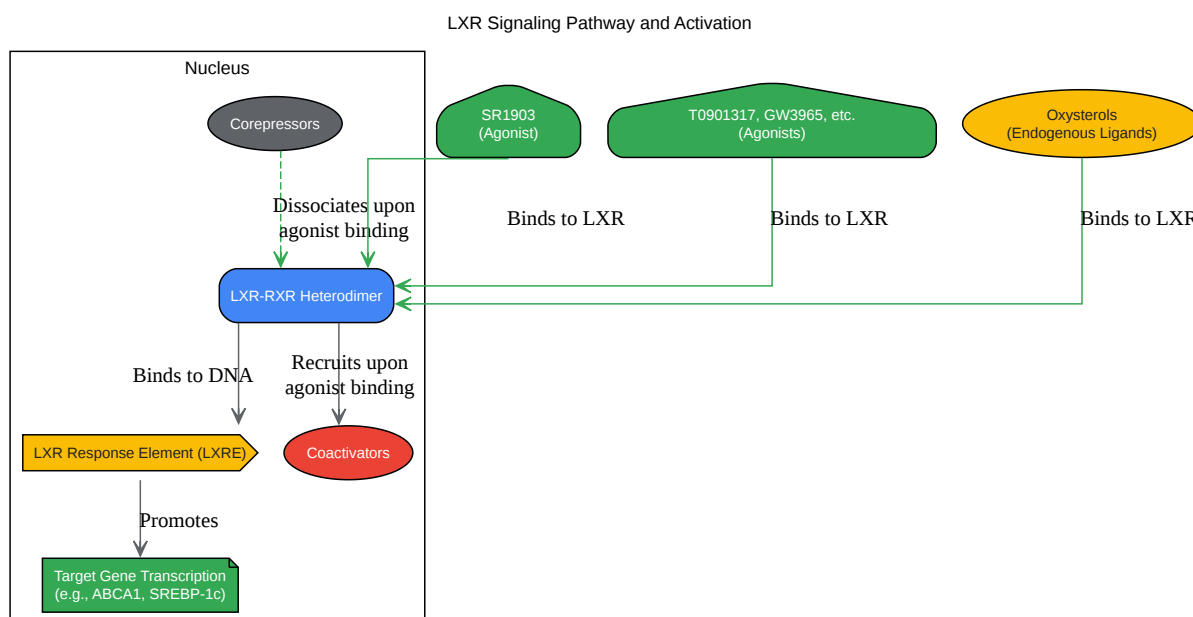
Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of ROR γ and LXR and the points of intervention for **SR1903** and comparable inhibitors.



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Caption: ROR γ signaling pathway and points of inhibition.



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Caption: LXR signaling pathway and points of activation.

Experimental Protocols

Detailed methodologies for key assays used to characterize **SR1903** and comparable inhibitors are provided below.

Luciferase Reporter Gene Assay for RORy Inverse Agonist Activity

This cell-based assay is a common method to measure the transcriptional activity of RORy in response to a test compound.

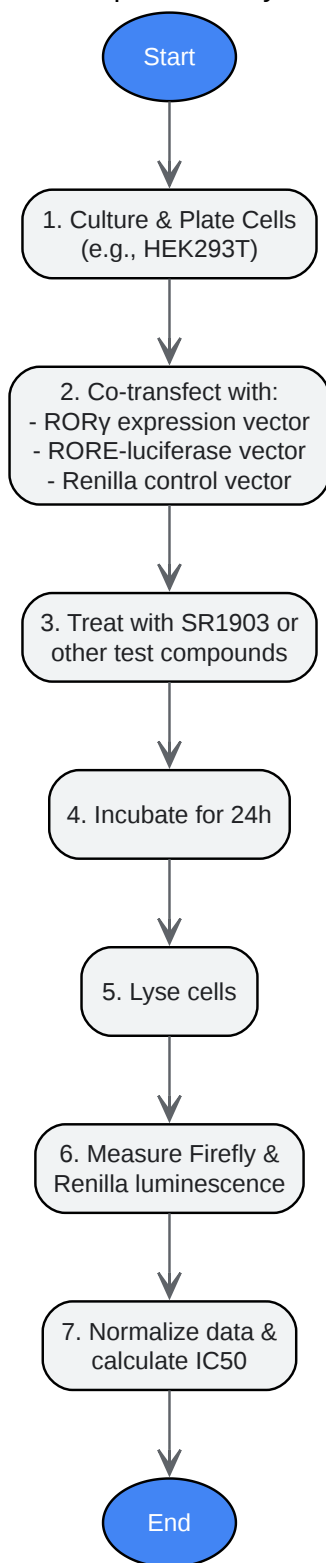
Principle: HEK293 cells (or another suitable cell line) are co-transfected with two plasmids: one expressing the RORy protein and another containing a luciferase reporter gene under the control of a promoter with RORy response elements (ROREs). When RORy is active, it binds to the ROREs and drives the expression of luciferase. An inverse agonist will bind to RORy and inhibit this process, leading to a decrease in the luminescent signal, which is proportional to the compound's inhibitory activity.

Detailed Protocol:

- Cell Culture and Plating:
 - Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
 - Seed the cells into 96-well plates at a density of 2×10^4 cells per well and allow them to adhere overnight.
- Transfection:
 - Prepare a transfection mixture containing the RORy expression plasmid, the RORE-luciferase reporter plasmid, and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
 - Use a suitable transfection reagent according to the manufacturer's instructions.
 - Add the transfection mixture to the cells and incubate for 24 hours.
- Compound Treatment:
 - Prepare serial dilutions of **SR1903** and other test compounds in the appropriate vehicle (e.g., DMSO).

- Replace the transfection medium with fresh medium containing the test compounds or vehicle control.
- Incubate the cells for an additional 24 hours.
- Luciferase Assay:
 - Lyse the cells using a passive lysis buffer.
 - Measure the firefly luciferase activity using a luminometer after adding the luciferase substrate.
 - Measure the Renilla luciferase activity for normalization.
- Data Analysis:
 - Normalize the firefly luciferase readings to the Renilla luciferase readings.
 - Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Luciferase Reporter Assay Workflow



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Caption: Workflow for a Luciferase Reporter Assay.

LanthaScreen™ TR-FRET Assay for LXR Agonist Activity

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding of a test compound to the LXR ligand-binding domain (LBD) and the subsequent recruitment of a coactivator peptide.

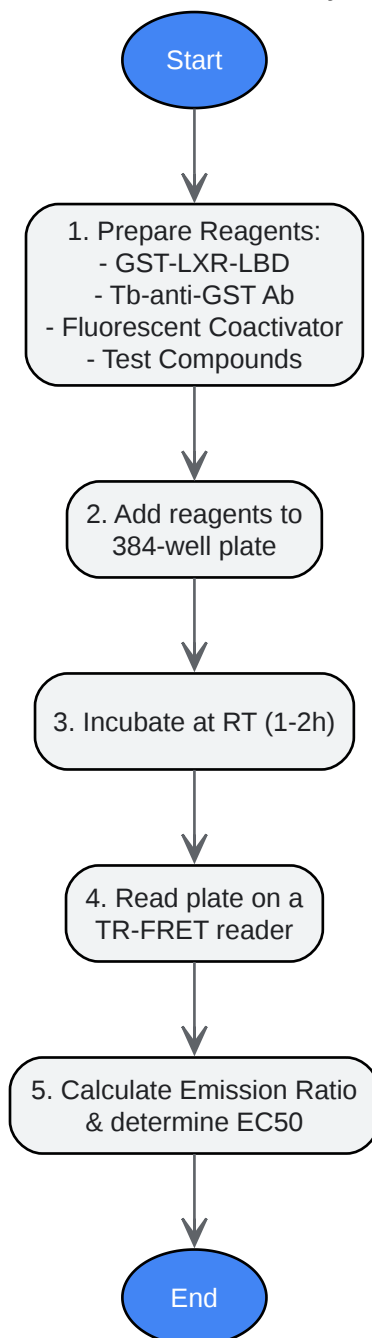
Principle: The assay utilizes a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged LXR-LBD. A fluorescently labeled coactivator peptide (tracer) is also included. In the absence of an agonist, there is minimal interaction between the LXR-LBD and the coactivator, resulting in a low TR-FRET signal. When an agonist like **SR1903** binds to the LXR-LBD, it induces a conformational change that promotes the recruitment of the coactivator peptide, bringing the terbium donor and the fluorescent acceptor in close proximity and generating a high TR-FRET signal.

Detailed Protocol:

- Reagent Preparation:
 - Prepare a solution of the GST-LXR-LBD protein.
 - Prepare a solution of the Tb-anti-GST antibody.
 - Prepare a solution of the fluorescein-labeled coactivator peptide.
 - Prepare serial dilutions of **SR1903** and other test compounds.
- Assay Procedure:
 - In a 384-well plate, add the test compounds.
 - Add a pre-mixed solution of the GST-LXR-LBD and the Tb-anti-GST antibody.
 - Add the fluorescein-labeled coactivator peptide.
 - Incubate the plate at room temperature for 1-2 hours, protected from light.
- TR-FRET Measurement:

- Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at ~495 nm (terbium) and ~520 nm (fluorescein).
- Data Analysis:
 - Calculate the emission ratio (520 nm / 495 nm).
 - Plot the emission ratio against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

LanthaScreen TR-FRET Assay Workflow



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Caption: Workflow for a LanthaScreen TR-FRET Assay.

Objective Comparison and Conclusion

SR1903 presents a unique pharmacological profile as a dual modulator of ROR γ and LXR. This contrasts with many existing compounds that target either ROR γ or LXR selectively.

Versus other ROR γ Inverse Agonists: **SR1903** exhibits potent inverse agonist activity on ROR γ with an IC₅₀ in the nanomolar range, comparable to other known potent inhibitors. Its dual activity, however, may offer a differentiated therapeutic effect. For instance, while inhibiting the pro-inflammatory ROR γ pathway, the simultaneous activation of the LXR pathway could potentially enhance anti-inflammatory and metabolic benefits.

Versus other LXR Agonists: Compared to pan-LXR agonists like T0901317 and GW3965, which are known to induce hepatic steatosis as a side effect, the full in vivo profile of **SR1903** requires further investigation. The combined effect of ROR γ inhibition might mitigate some of the adverse effects associated with potent LXR activation, but this needs to be experimentally validated. Some newer LXR agonists are being developed with improved side-effect profiles, and a direct comparison with these would be valuable.

In conclusion, **SR1903** is a promising research tool and potential therapeutic lead due to its dual modulation of two key nuclear receptors involved in immunity and metabolism. The provided data and protocols offer a foundation for researchers to further investigate its properties and compare its performance against other modulators in their specific experimental systems. Further head-to-head studies are warranted to fully elucidate its comparative efficacy and safety profile.

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- To cite this document: BenchChem. [SR1903: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193614#comparing-sr1903-with-known-inhibitors]

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